8-Chloro-3-vinyl-1,7-naphthyridine
Description
Historical Context and Evolution of Naphthyridine Chemistry
The journey of naphthyridine chemistry began in the late 19th and early 20th centuries, with the initial syntheses paving the way for a deeper exploration of these heterocyclic systems. The early methods for constructing the naphthyridine core were often extensions of well-established reactions for quinoline (B57606) synthesis, such as the Skraup reaction, which involves the reaction of an aminopyridine with glycerol. acs.org Over the decades, the synthetic repertoire for accessing naphthyridines has expanded significantly, with the development of more versatile and efficient methods. These include various cyclization strategies, such as the Friedländer annulation, and modern cross-coupling reactions that allow for precise functionalization of the naphthyridine scaffold. acs.orgorganic-chemistry.org This evolution in synthetic methodology has been a critical enabler for the systematic investigation of the structure-activity relationships of substituted naphthyridines.
Overview of 1,7-Naphthyridine (B1217170) Core Structure and Reactivity Paradigms
The 1,7-naphthyridine isomer is characterized by the placement of nitrogen atoms at positions 1 and 7 of the bicyclic system. This arrangement of nitrogen atoms imparts a unique electronic distribution to the aromatic rings, influencing its reactivity. The presence of the nitrogen atoms generally renders the ring system electron-deficient, which in turn affects its susceptibility to both electrophilic and nucleophilic attack.
The reactivity of the 1,7-naphthyridine core is a subject of considerable interest. Halogenation, for instance, is a key transformation. The introduction of a bromine atom at the 3-position of 1,7-naphthyridine has been achieved by treating the hydrobromide salt with bromine in nitrobenzene. clockss.org The presence of activating groups, such as a hydroxyl group at position 4, facilitates electrophilic substitution at the 3-position. clockss.org Conversely, the electron-deficient nature of the ring system makes it amenable to nucleophilic aromatic substitution, particularly at positions that are activated by electron-withdrawing groups or are inherently electron-poor.
The functionalization of the 1,7-naphthyridine core at specific positions is crucial for modulating its chemical and physical properties. For instance, the conversion of a 1,7-naphthyridin-2(1H)-one to a 2-chloro-1,7-naphthyridine (B1592170) can be accomplished using a chlorinating agent like phosphorus oxychloride. acs.org This chloro-substituent can then serve as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.
Rationale for Research on Substituted 1,7-Naphthyridines, with a Focus on 8-Chloro-3-vinyl-1,7-naphthyridine
The impetus for the synthesis and investigation of substituted 1,7-naphthyridines, including this compound, is largely driven by their potential applications in medicinal chemistry. Naphthyridine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. google.comnih.govnih.gov The specific substitution pattern on the naphthyridine core is critical for its biological activity.
The presence of a chlorine atom, as in the 8-chloro substituent, can significantly influence the electronic properties of the molecule and can also serve as a key synthetic intermediate for further functionalization through cross-coupling reactions. For example, a chloro-substituted naphthyridine can be a precursor for the introduction of various other groups, thereby enabling the generation of a library of compounds for biological screening. acs.org
The vinyl group at the 3-position is another important functional group in medicinal chemistry. It can act as a Michael acceptor and can participate in various chemical reactions, allowing for the covalent modification of biological targets. Furthermore, the vinyl group can be used as a synthetic handle for further elaboration of the molecule. The synthesis of vinyl-substituted naphthyridines can be achieved through modern synthetic methods, such as palladium-catalyzed cross-coupling reactions. rsc.org
The combination of an 8-chloro and a 3-vinyl substituent on the 1,7-naphthyridine scaffold, as in this compound, is therefore of significant interest to medicinal chemists. This specific substitution pattern offers a unique combination of electronic properties and reactive handles that can be exploited for the development of novel therapeutic agents. For instance, such compounds could be investigated as kinase inhibitors, a class of drugs that has shown great promise in the treatment of cancer and other diseases. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-ethenyl-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c1-2-7-5-8-3-4-12-10(11)9(8)13-6-7/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBAKWSVGRTJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C2C(=C1)C=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Chloro 3 Vinyl 1,7 Naphthyridine and Analogues
Strategic Approaches to the 1,7-Naphthyridine (B1217170) Ring System
The synthesis of the bicyclic 1,7-naphthyridine core is a critical undertaking, with several named reactions and cyclization strategies being adapted for its construction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Friedländer Condensation Variants for 1,7-Naphthyridine Formation
The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) and naphthyridine rings. It involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a -CH2- group adjacent to an electron-withdrawing group). researchgate.net For the synthesis of 1,7-naphthyridines, this reaction is adapted by using an appropriately substituted aminopyridine.
Specifically, the condensation of 3-amino-4-acetylpyridine with a ketone has been shown to produce 2,4-disubstituted 1,7-naphthyridines. organic-chemistry.org The reaction proceeds through an initial aldol (B89426) addition followed by cyclization and dehydration to form the new pyridine (B92270) ring fused to the original pyridine moiety. The versatility of the ketone component allows for the introduction of various substituents at the 2- and 3-positions of the resulting naphthyridine core.
| Starting Aminopyridine | Active Methylene Compound | Catalyst | Product | Reference |
| 3-Amino-4-acetylpyridine | Ketone (e.g., Acetone) | Base (e.g., NaOH) | 2,4-Dimethyl-1,7-naphthyridine | organic-chemistry.org |
| 3-Aminopyridine-4-carbaldehyde | Ethyl acetoacetate | Acid (e.g., p-TSA) | Ethyl 2-methyl-1,7-naphthyridine-3-carboxylate | researchgate.net |
Meth-Cohn Reaction Pathways to Chlorinated Naphthyridines
The Meth-Cohn reaction is a powerful modification of the Vilsmeier-Haack reaction used to synthesize 2-chloro-3-substituted quinolines from acylanilides. nih.gov This methodology can be extended to the synthesis of chlorinated naphthyridines by using N-acylaminopyridines as substrates. The reaction involves treating the N-acylaminopyridine with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as both a cyclizing and chlorinating agent.
For the synthesis of a chlorinated 1,7-naphthyridine, a suitably substituted N-acyl-3-aminopyridine would serve as the precursor. The Vilsmeier reagent would induce cyclization onto the C4 position of the pyridine ring, followed by chlorination to yield a 2-chloro-1,7-naphthyridine (B1592170) derivative. This one-pot procedure is highly efficient for producing chloro-heterocycles that are primed for further functionalization, such as cross-coupling reactions. For instance, the reaction of N-(pyridin-2-yl)acetamide with Vilsmeier reagent is a known route to 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), illustrating the reaction's utility in the broader naphthyridine family. nih.govnih.gov
Grohe-Heitzer Reaction for 1,8-Naphthyridone Intermediates
The Grohe-Heitzer reaction is a versatile method for the synthesis of quinolone and naphthyridone carboxylic acid esters, which are key intermediates in the production of antibacterial agents. libretexts.org This approach involves the reaction of an enamino ester with a halogenated acyl chloride, followed by a base-induced cyclization. libretexts.org While the primary focus of this article is the 1,7-naphthyridine isomer, the Grohe-Heitzer reaction is particularly relevant for accessing N-alkylated 1,8-naphthyridone derivatives, as specified in the synthetic outline. wikipedia.org
The pathway typically begins with the reaction of a Baylis-Hillman adduct with a primary amine, which undergoes an aza-Michael addition and subsequent intramolecular cyclization to afford a 4-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine intermediate. wikipedia.org This intermediate can then be oxidized to furnish the final 1,8-naphthyridone skeleton. wikipedia.org This method offers significant advantages, especially in creating a wide variety of N-alkylated derivatives, which is a limitation in other synthetic routes like the Gould-Jacobs reaction. libretexts.orgwikipedia.org
Other Cyclization Strategies and Their Applicability
Beyond the classical named reactions, a variety of other cyclization strategies have been developed that are applicable to the synthesis of the 1,7-naphthyridine ring system and its analogues. These methods often provide access to unique substitution patterns or proceed under milder conditions.
Palladium-Catalyzed Cyclizations: Sequential cross-coupling and cyclization reactions are a modern approach. For instance, a Heck reaction between a halopyridine and an acrylate (B77674) can generate an intermediate that cyclizes to form a naphthyridinone. orgsyn.org
Hydroamination/Cyclization: A one-pot hydroamination/cyclization of a 2-vinyl-3-acylpyridine with ammonia (B1221849) can be used to construct a dihydronaphthyridine ring, which can be subsequently oxidized to the aromatic naphthyridine. organic-chemistry.org
Tandem Nitrile Hydration/Cyclization: For building naphthyridinone cores, a nitrile group can be hydrated to an amide and cyclized in a tandem sequence, a method that has been successfully applied to 1,6-naphthyridine-5,7-diones. nrochemistry.com
Lewis Acid-Mediated Cyclization: The synthesis of the core can also be achieved by a cyclization reaction between a protected 2-chloro-3-aminopyridine and an acrylate compound, often facilitated by a Lewis acid. wikipedia.org
Installation and Functionalization of Substituents
With the naphthyridine core constructed, the next phase involves the precise installation of the required substituents. For 8-Chloro-3-vinyl-1,7-naphthyridine, this involves regioselective chlorination and the introduction of a vinyl group.
Regioselective Chlorination Methodologies
The introduction of a chlorine atom at the C8 position of the 1,7-naphthyridine ring is a key step. There are two primary strategies to achieve this:
Chlorinated Starting Materials: The most straightforward approach is to begin the synthesis with a pyridine ring that already contains the chlorine atom at the desired position. For example, using 2-chloro-3-aminopyridine as a starting material in a cyclization reaction directly incorporates the chlorine atom at what will become the C8 position of the 1,7-naphthyridine ring. wikipedia.org
Chlorination of Naphthyridone Intermediates: A common and highly effective method in heterocyclic chemistry is the conversion of a hydroxyl group (or its keto tautomer, an -one) to a chloro group. If the synthetic route produces an 8-hydroxy-1,7-naphthyridine (1,7-naphthyridin-8-one), this intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the target 8-chloro-1,7-naphthyridine (B76041). This method is widely used for various naphthyridine isomers. orgsyn.org
Following the formation of the chlorinated scaffold, such as an 8-chloro-1,7-naphthyridine bearing a halogen (e.g., bromine or iodine) at the C3 position, the vinyl group can be introduced. This is typically accomplished through modern palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for forming carbon-carbon bonds with high efficiency and functional group tolerance.
Suzuki Coupling: This involves the reaction of the 3-halo-8-chloro-1,7-naphthyridine with a vinylboronic acid or its ester (e.g., potassium vinyltrifluoroborate) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgacs.org This method is widely used for vinylating heteroaryl halides due to the commercial availability and stability of many boronic acid reagents. acs.org
Stille Coupling: This reaction couples the halo-naphthyridine with an organotin reagent, such as tributyl(vinyl)tin. wikipedia.org The Stille reaction is known for its mild conditions and tolerance of a wide array of functional groups, though the toxicity of tin byproducts is a notable drawback.
Heck Reaction: While often used to couple aryl halides with alkenes, the Heck reaction can, in principle, be used to introduce the vinyl moiety, although controlling selectivity can sometimes be challenging. organic-chemistry.org
The application of these cross-coupling reactions has been demonstrated for the vinylation of other naphthyridine isomers, such as the synthesis of 4-vinyl-2,7-naphthyridines, confirming the viability of this strategy for functionalizing the 1,7-naphthyridine core.
Synthetic Routes to Introduce the Vinyl Moiety at Position 3
The introduction of a vinyl group at the C3 position of the 1,7-naphthyridine ring is a key transformation for which several modern synthetic methods are available. The most prevalent and effective approaches involve palladium-catalyzed cross-coupling reactions. These methods typically start from a 3-halo-1,7-naphthyridine precursor, most commonly a bromo or iodo derivative, which serves as the electrophilic partner.
One of the most widely used methods is the Stille coupling , which involves the reaction of the 3-halo-1,7-naphthyridine with an organostannane reagent, such as tributyl(vinyl)stannane. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and the general stability of the organotin reagents. wikipedia.org
Another powerful method is the Suzuki coupling , which utilizes a vinylboronic acid or a vinylboronate ester as the coupling partner. While not explicitly detailed for this specific scaffold in the provided context, the Suzuki reaction is a cornerstone of modern C-C bond formation and represents a viable, often preferred, alternative to the Stille reaction due to the lower toxicity of boron-containing reagents. organic-chemistry.org
A third approach is the Wittig reaction . This classic olefination method can be employed by first synthesizing the C3-aldehyde precursor, 8-chloro-1,7-naphthyridine-3-carbaldehyde. The aldehyde can then be reacted with a phosphonium (B103445) ylide, such as that generated from methyltriphenylphosphonium (B96628) bromide, to form the desired terminal alkene (vinyl group).
Cross-Coupling Reactions in Naphthyridine Synthesis (e.g., Stille, Negishi)
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are indispensable tools for the synthesis and functionalization of naphthyridine cores. wikipedia.orgwikipedia.org The Stille and Negishi reactions are prominent examples, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
Stille Coupling: The Stille reaction creates a bond between an organostannane and an sp2-hybridized organic halide or triflate. wikipedia.org The catalytic cycle involves three primary steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation where the organic group from the tin reagent is transferred to the palladium center, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. wikipedia.org In the context of naphthyridine synthesis, it can be used not only to introduce substituents like the vinyl group but also to construct more complex biaryl structures. The reaction is noted for its wide scope, as a variety of aryl and vinyl halides can be used as electrophiles. libretexts.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is highly valued in total synthesis for its ability to form C-C bonds between complex intermediates. wikipedia.org Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org The Negishi reaction's scope is broad, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Its application has been demonstrated in the synthesis of complex pyridyl-substituted heterocycles, highlighting its utility for building blocks relevant to the naphthyridine framework. nih.gov
| Reaction | Electrophile (R¹-X) | Nucleophile (R²-M) | Catalyst | Bond Formed |
| Stille Coupling | Aryl/Vinyl Halide, Triflate | Organostannane (e.g., R²-SnBu₃) | Pd(0) Complex (e.g., Pd(PPh₃)₄) | R¹-R² |
| Negishi Coupling | Aryl/Vinyl Halide, Triflate | Organozinc (e.g., R²-ZnCl) | Pd(0) or Ni(0) Complex | R¹-R² |
This table provides a generalized summary of the Stille and Negishi cross-coupling reactions.
Aza-Wittig Reaction for Naphthyridine Derivatives
The Aza-Wittig reaction is the nitrogen analogue of the Wittig reaction, where an iminophosphorane reacts with a carbonyl compound to form an imine. wikipedia.orgchem-station.com This reaction has become a powerful tool in heterocyclic synthesis, particularly through its intramolecular variant, which enables the construction of nitrogen-containing rings. wikipedia.org
The process typically begins with the reaction of an organic azide (B81097) with a phosphine (B1218219) (e.g., triphenylphosphine) via the Staudinger reaction to generate an iminophosphorane. chem-station.com In a subsequent step, this intermediate can react with an intramolecular carbonyl group (or other electrophile) to induce cyclization. Research has shown that iminophosphoranes can react with heterocumulenes like aromatic isocyanates in an aza-Wittig/electrocyclic ring closure sequence to directly afford 1,8-naphthyridine (B1210474) derivatives in high yields. researchgate.net This methodology provides a convergent and efficient route for assembling the core naphthyridine skeleton itself, rather than just functionalizing it. researchgate.netnih.gov
Multi-Step Synthesis Pathways for this compound
The construction of this compound is a multi-step process that relies on the sequential formation of the bicyclic core followed by the introduction of the required functional groups. A key intermediate in several patented routes is 8-chloro-1,7-naphthyridine-3-carbaldehyde . google.comgoogle.com
Synthesis from 2-methoxy-3-aminopyridine via 8-chloro-1,7-naphthyridine-3-formaldehyde Intermediates
A logical synthetic pathway can be constructed starting from a substituted pyridine precursor.
Naphthyridine Ring Formation: The synthesis can commence with a substituted aminopyridine, such as 2-methoxy-3-aminopyridine . A Friedländer-type annulation, reacting the aminopyridine with a suitable three-carbon electrophile (e.g., a protected α,β-unsaturated aldehyde), would lead to the formation of the 1,7-naphthyridine ring system. This would likely produce an 8-methoxy-1,7-naphthyridine (B13650781) derivative.
Hydroxylation and Chlorination: The 8-methoxy group can be cleaved, typically with a strong acid, to yield the corresponding 8-hydroxy-1,7-naphthyridin-8-one tautomer. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the hydroxyl group into the 8-chloro substituent.
Formation of the Aldehyde Intermediate: The next crucial step is the introduction of the formyl (aldehyde) group at the C3 position to yield 8-chloro-1,7-naphthyridine-3-carbaldehyde . google.comgoogle.com This can be accomplished through various formylation methods or by the oxidation of a C3-methyl or C3-hydroxymethyl precursor.
Olefination: The final step involves the conversion of the aldehyde to the vinyl group. A standard Wittig reaction, using methyltriphenylphosphonium bromide and a strong base (like n-butyllithium or potassium tert-butoxide) to generate the corresponding ylide, reacts with the aldehyde to furnish the target compound, This compound .
Alternative Precursors and Reaction Sequences
Patent literature reveals alternative strategies for accessing the key intermediate, 8-chloro-1,7-naphthyridine-3-carbaldehyde, which is a precursor to a range of immunomodulatory compounds. google.comgoogle.com These routes highlight different approaches to constructing the core ring system.
| Route | Starting Material | Key Transformation Steps | Reference |
| 1 | 5-bromo-3-methylpyridine-2-carboxylic acid ethyl ester | Urethane exchange, Imidization, Cyclization, Chlorination, Coupling, Oxidation | google.com, google.com |
| 2 | 2-cyano-3-bromo-5-chloropyridine | Not detailed | google.com, google.com |
| 3 (Analogous) | N-(pyridin-2-yl) acetamides | Vilsmeier-Haack Cyclization | tsijournals.com, researchgate.net |
This table summarizes alternative synthetic strategies reported for key naphthyridine intermediates. Route 3 describes the synthesis of the 1,8-naphthyridine isomer but illustrates a relevant synthetic method.
The Vilsmeier-Haack reaction represents another powerful method for synthesizing chloro-formyl naphthyridines. This reaction, typically using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), has been successfully employed to synthesize 2-chloro-1,8-naphthyridine-3-carbaldehyde from N-(pyridin-2-yl) acetamides. tsijournals.comresearchgate.nettsijournals.com Although this example yields the 1,8-isomer, the methodology is a well-established strategy for the simultaneous cyclization and chloro-formylation of activated amide precursors and could be adapted for the 1,7-naphthyridine system.
Modern Synthetic Enhancements and Efficiency
The drive for more efficient, cost-effective, and environmentally benign chemical processes has led to significant enhancements in synthetic methodologies applicable to complex molecules like this compound. zenodo.org
Advanced Catalysis: Modern cross-coupling reactions benefit from the development of highly active and robust palladium catalysts. The use of specialized ligands, such as bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can dramatically improve reaction rates and yields. organic-chemistry.org These advanced catalysts often allow for lower catalyst loadings and can activate less reactive coupling partners, such as aryl chlorides, which are typically cheaper and more readily available than bromides or iodides. organic-chemistry.org
Process Intensification: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improve efficiency. An example is the in situ generation of organozinc reagents from aryl halides followed by their immediate use in a Negishi coupling, which streamlines the process and avoids handling sensitive organometallic compounds. organic-chemistry.orgresearchgate.net
Green Chemistry Principles: There is an increasing emphasis on using more environmentally friendly solvents. Research has demonstrated the feasibility of conducting palladium-catalyzed cross-couplings, such as the Negishi reaction, in aqueous media, reducing the reliance on volatile organic solvents. organic-chemistry.org
Flow Chemistry: The use of continuous flow reactors offers superior control over reaction parameters such as temperature, pressure, and mixing. This technology can enhance safety, improve reproducibility, and facilitate scaling up of multi-step syntheses, making it an attractive platform for the industrial production of pharmaceutical intermediates.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the application of this technology to the synthesis of analogous naphthyridine cores is well-documented and provides a clear precedent for its utility. tsijournals.comrasayanjournal.co.in
A notable example is the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for various biologically active agents. jmcs.org.mx In a conventional, multi-step Grohe-Heitzer reaction, the synthesis requires heating for extended periods. jmcs.org.mx However, by employing microwave irradiation, the reaction time for a critical intermediate step was reduced from 2.5 hours to just 5 minutes. jmcs.org.mx This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves. rasayanjournal.co.in
Another prominent method, the Friedlander annulation, which is a classic route to quinolines and naphthyridines, has also been adapted for microwave conditions. The synthesis of 1,8-naphthyridine derivatives from 2-aminonicotinaldehyde and various active methylene compounds was successfully performed under solvent-free microwave irradiation using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. tsijournals.com This approach not only shortens reaction times to a few minutes but also aligns with the principles of green chemistry by avoiding volatile organic solvents. tsijournals.com
These methodologies highlight the potential for developing a rapid and efficient microwave-assisted synthesis for this compound, likely involving the cyclization of appropriately substituted pyridine precursors.
| Reaction | Conventional Method | Microwave-Assisted Method | Improvement | Reference |
| Grohe-Heitzer Reaction Intermediate | Heating for 2-2.5 hours | 70W, 140 °C, 5 minutes | Drastic reduction in reaction time | jmcs.org.mx |
| Friedlander Synthesis of 1,8-Naphthyridines | Longer reaction times, use of solvents | 600W, solvent-free, 3-5 minutes | Reduced time, eco-friendly | tsijournals.com |
| Azetidinone Cyclization on 1,8-Naphthyridine Core | N/A | 420W | Enables efficient cyclization | rasayanjournal.co.in |
One-Pot Reaction Strategies
For instance, the three-step synthesis of an ethyl 1,8-naphthyridone derivative was successfully converted into a one-pot procedure. jmcs.org.mx This was achieved by performing the initial reaction to form a vinyl ether under microwave conditions, followed by the addition of the subsequent reagents to the same vessel to induce cyclization, thereby streamlining the entire sequence. jmcs.org.mx
A more advanced one-pot strategy has been developed for the synthesis of highly substituted 1,6-naphthyridines via bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates. acs.org These reactive intermediates can undergo two distinct, regioselective substitution reactions in a single pot. acs.org The process begins with the substitution of the more reactive C5-triflate with a nucleophile, such as an amine. acs.org Without isolating the intermediate, a second catalytic coupling reaction (e.g., Suzuki, Kumada, or Buchwald amination) is initiated to functionalize the C7 position. acs.org This one-pot, two-step approach allows for the rapid generation of diverse, drug-like molecules from a common intermediate. acs.org
While a direct one-pot synthesis for this compound is not explicitly described, these examples demonstrate the feasibility of designing such a route, potentially involving an initial cyclization to form the naphthyridine core followed by in-situ chlorination and vinylation.
| Starting Material | Reaction 1 (in-situ) | Reaction 2 (in-situ) | Product Type | Reference |
| 1,6-Naphthyridine-5,7-ditriflate | C5 Amination | Pd-catalyzed C7 Amination (Buchwald) | 5,7-Diamino-1,6-naphthyridine | acs.org |
| 1,6-Naphthyridine-5,7-ditriflate | C5 Amination | C7 Suzuki Coupling | 5-Amino-7-aryl-1,6-naphthyridine | acs.org |
| 1,6-Naphthyridine-5,7-ditriflate | C5 Amination | C7 Kumada Coupling | 5-Amino-7-alkyl-1,6-naphthyridine | acs.org |
| 1,6-Naphthyridine-5,7-ditriflate | C5 Amination | Pd-catalyzed C7 Cyanation | 5-Amino-7-cyano-1,6-naphthyridine | acs.org |
Catalytic Approaches in Naphthyridine Construction
Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis and is indispensable for the construction and functionalization of naphthyridine scaffolds.
Palladium-catalyzed cross-coupling reactions are frequently employed for installing carbon-carbon and carbon-heteroatom bonds. In the synthesis of 1,6-naphthyridine (B1220473) analogues, Suzuki, Negishi, and Kumada couplings have been used to introduce alkyl and aryl groups at the C7 position, starting from a C7-triflate intermediate. acs.org Similarly, Buchwald-Hartwig amination has been used for C-N bond formation. acs.org The synthesis of a 1,7-naphthyridine derivative also involved attempts at a Suzuki coupling, though with limited success for the specific substrates and palladium catalysts screened in that instance. acs.org
The construction of the naphthyridine ring itself often relies on classic cyclization reactions that can be catalyzed. The Friedlander synthesis, condensing an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is one of the most effective methods for preparing the 1,8-naphthyridine core and can be catalyzed by either acids or bases. tsijournals.comekb.eg Other important cyclization reactions include the Combes synthesis (acid-catalyzed condensation of anilines with 1,3-diketones) and the Doebner-von Miller reaction. ekb.eg
Furthermore, the Vilsmeier-Haack reaction, using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for the simultaneous formylation and cyclization of acetamides to yield chloro-formyl-naphthyridines, such as 2-chloro-3-formyl-1,8-naphthyridine. ekb.egeurjchem.com The resulting chloro and formyl groups are versatile handles for further derivatization, including the introduction of a vinyl group.
| Reaction Type | Catalyst/Reagent | Bond Formed | Position Functionalized (Example) | Reference |
| Suzuki Coupling | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | C-C (Aryl/Vinyl) | C7 of 1,6-Naphthyridine | acs.org |
| Kumada Coupling | Palladium Catalyst | C-C (Alkyl) | C7 of 1,6-Naphthyridine | acs.org |
| Buchwald-Hartwig Amination | Palladium Catalyst | C-N | C7 of 1,6-Naphthyridine | acs.org |
| Cyanation | Palladium Catalyst | C-CN | C7 of 1,6-Naphthyridine | acs.org |
| Vilsmeier-Haack Cyclization | POCl₃ / DMF | Naphthyridine Ring + C-Cl | C2-Chloro, C3-Formyl of 1,8-Naphthyridine | ekb.egeurjchem.com |
| Friedlander Annulation | DABCO (Base Catalyst) | Naphthyridine Ring | 1,8-Naphthyridine Core | tsijournals.com |
Due to the highly specific nature of the query regarding the chemical reactivity and transformational chemistry of this compound, a comprehensive search of publicly available scientific literature and chemical databases has been conducted. The search has revealed a significant lack of detailed, published research on the specific reactions outlined in the user's request for this particular compound.
The available information is largely limited to its identification, basic properties, and its role as a chemical intermediate, without in-depth studies on its electrophilic or nucleophilic substitution, oxidation-reduction chemistry, or the specific transformations of its vinyl group such as hydrofunctionalization or polymerization.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation, which would contravene the core requirements of accuracy and adherence to verified sources. The level of detail requested in the outline does not appear to be present in the current body of scientific literature for this specific molecule.
Chemical Reactivity and Transformational Chemistry of 8 Chloro 3 Vinyl 1,7 Naphthyridine
Transformations Involving the Vinyl Group at Position 3
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group at position 3 of the 8-chloro-1,7-naphthyridine (B76041) core introduces the potential for participation in cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the vinylnaphthyridine can act as a dienophile, reacting with a suitable diene. The reactivity of the vinyl group is significantly influenced by the electronic nature of the naphthyridine ring system. The electron-withdrawing character of the two nitrogen atoms in the fused pyridine (B92270) rings decreases the electron density of the vinyl double bond, potentially enhancing its reactivity as a dienophile toward electron-rich dienes.
However, the chloro substituent at position 8 may also exert an inductive electron-withdrawing effect, which could further modulate the reactivity. In related systems, such as vinylimidazoles, chloro substituents have been observed to retard the rate of cycloaddition. nih.gov The reaction of heterosubstituted vinylimidazoles with dienophiles like N-phenylmaleimide has been shown to yield tetrahydrobenzimidazole derivatives. nih.gov Similarly, 3-vinylindoles are known to undergo Diels-Alder reactions with arynes to produce carbazole (B46965) structures. rsc.org
While specific examples for 8-chloro-3-vinyl-1,7-naphthyridine are not extensively documented, it is anticipated that it would react with electron-rich dienes under thermal or Lewis acid-catalyzed conditions to afford complex polycyclic structures. The stereochemical outcome of such reactions would be of significant interest, offering a pathway to stereochemically dense molecular architectures. nih.govmdpi.com
Cross-Metathesis and Other Olefin Transformations
The vinyl substituent is an ideal functional group for olefin metathesis reactions, a powerful carbon-carbon bond-forming methodology. mdpi.com Cross-metathesis (CM) of this compound with a variety of olefin partners would enable the introduction of diverse side chains at position 3. This reaction is typically catalyzed by ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. beilstein-journals.orgrsc.org
A significant challenge in the metathesis of substrates containing basic nitrogen atoms, such as pyridines and naphthyridines, is the potential for catalyst deactivation. beilstein-journals.org The nitrogen lone pairs can coordinate to the ruthenium center, leading to the formation of inactive catalytic species. This deactivation can sometimes be mitigated by using more robust, second-generation catalysts like Grubbs' second-generation catalyst, which has been successfully employed in the cross-metathesis of vinyl-porphyrins and vinyl-chlorins. rsc.orgbeilstein-journals.org Another strategy involves using a large excess of one olefin partner to drive the reaction to completion. beilstein-journals.org
Successful cross-metathesis would yield products with elongated and more complex substituents at the C3-position, with the stereochemistry of the newly formed double bond (E/Z selectivity) being a key aspect dependent on the catalyst and reaction conditions chosen. harvard.edu
Reactions at the Chloro Substituent at Position 8
The chloro group at the C8 position of the naphthyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds by coupling an organometallic reagent with an organic halide. youtube.com The 8-chloro-1,7-naphthyridine moiety is an excellent substrate for such reactions.
Suzuki-Miyaura Coupling: This reaction couples the chloro-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a widely used method for forming biaryl linkages or for introducing alkyl, alkenyl, or alkynyl groups. The reaction has been successfully applied to various chloro-heterocycles, and it is anticipated that this compound would readily participate, allowing for the introduction of a wide array of substituents at the C8 position. organic-chemistry.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C8-chloro group with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This method provides direct access to 8-alkynyl-1,7-naphthyridines, which are versatile intermediates for further transformations. The reaction is known to be effective for a range of aryl halides, including those on electron-deficient heterocyclic systems. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of the C8-chloro group with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation or arylation of the C8 position. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, often influenced by the specific catalyst and reaction conditions employed. diva-portal.orglibretexts.org
The table below summarizes typical conditions for these cross-coupling reactions on related heterocyclic chlorides.
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH | THF, DMF |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, Herrmann's Catalyst | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile |
This table presents generalized conditions based on literature for similar substrates and may require optimization for this compound.
Nucleophilic Displacement Reactions
The chloro substituent at position 8 is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the naphthyridine ring system activates the C8 position towards attack by nucleophiles. A variety of nucleophiles can be employed to displace the chloride ion.
For instance, amination can be achieved by reacting the substrate with primary or secondary amines, often at elevated temperatures or under microwave irradiation, a common strategy for functionalizing chloro-naphthyridines. nih.gov Similarly, alkoxides (from alcohols and a strong base) and thiolates (from thiols) can be used to introduce ether and thioether linkages, respectively, at the C8 position. nih.govpublish.csiro.au The relative reactivity of different positions on the naphthyridine ring can depend on the specific nucleophile and reaction conditions used. publish.csiro.au
Derivatization and Functional Group Interconversion Strategies
Beyond the primary reactions at the vinyl and chloro groups, a wide range of derivatization and functional group interconversion (FGI) strategies can be envisioned for this compound and its products. ub.edu
The vinyl group can undergo various transformations:
Oxidation: Oxidative cleavage (e.g., with ozone or KMnO₄) could convert the vinyl group into a formyl or carboxylic acid group, providing a handle for further amide or ester formation.
Reduction: Catalytic hydrogenation would saturate the vinyl group to an ethyl group.
Hydroboration-Oxidation: This two-step process would yield a hydroxyethyl (B10761427) substituent, which can be further functionalized.
The chloro substituent , once replaced via the methods described in section 3.3, opens up a new set of FGI possibilities. For example:
An alkynyl group introduced via Sonogashira coupling can undergo hydration to form a methyl ketone or participate in click chemistry (Huisgen cycloaddition).
A biaryl system formed via Suzuki coupling can be further functionalized on the newly introduced ring.
An amino group introduced by nucleophilic substitution can be acylated, alkylated, or diazotized for further transformations. nih.gov
The aldehyde functionality on a related compound, 2-chloro-3-formyl-1,8-naphthyridine, has been shown to undergo conversion into various heterocyclic systems like oxadiazoles (B1248032) and triazoles, and can also be transformed into an alkoxy carbonyl group. eurjchem.comeurjchem.com These examples highlight the rich derivatization chemistry possible on the naphthyridine core once primary functionalization is achieved.
Advanced Structural Elucidation and Computational Studies
Vibrational and Electronic Spectroscopy Studies (Theoretical Aspects)
Theoretical spectroscopy allows for the prediction of spectral features, aiding in the identification and characterization of the compound. These predictions are typically achieved using quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
The theoretical infrared (IR) and Raman spectra of 8-Chloro-3-vinyl-1,7-naphthyridine can be computed to predict its vibrational modes. Such calculations are typically performed after a geometry optimization of the molecule's ground state. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the vibrational modes. github.io IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy involves changes in the polarizability. github.iocardiff.ac.uk
Computational approaches, often employing a finite-displacement and finite-field methodology, can accurately predict the frequencies that correspond to specific bond stretches, bends, and torsions within the molecule. arxiv.org For this compound, key predicted vibrational frequencies would include C-H stretching from the vinyl group and aromatic rings, C=C and C=N stretching within the naphthyridine core, and the characteristic C-Cl stretching frequency. These computational predictions serve as a valuable "fingerprint" for the molecule before it is even synthesized. arxiv.orgnih.gov Large-scale computational efforts are underway to build extensive databases of predicted spectra for a vast number of molecules, underscoring the reliability of these methods. nih.gov
Interactive Table: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment | Functional Group |
| ~3080 | Medium / Strong | C-H Stretch | Aromatic (Naphthyridine) |
| ~3050 | Medium / Strong | C-H Stretch | Vinyl Group |
| ~1630 | Strong / Medium | C=C Stretch | Vinyl Group |
| ~1580 | Strong / Medium | C=N Stretch | Naphthyridine Ring |
| ~1550 | Strong / Medium | C=C Stretch | Naphthyridine Ring |
| ~1250 | Medium / Weak | C-H In-plane Bend | Aromatic/Vinyl |
| ~1050 | Strong / Weak | C-Cl Stretch | Chloro Group |
| ~850 | Strong / Weak | C-H Out-of-plane Bend | Aromatic Ring |
The electronic transitions of this compound, which govern its UV-Vis absorption and fluorescence properties, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For conjugated systems like naphthyridines, these transitions often involve promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org The presence of the vinyl group extends the π-conjugation of the naphthyridine core, which is expected to result in a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. Theoretical studies on related vinyl-1,8-naphthyridine derivatives have shown the presence of intramolecular charge transfer (ICT) transitions, which can be tuned by substituents. nih.gov Many naphthyridine derivatives are known to be highly fluorescent, with quantum yields approaching 1.0 in some cases. rsc.org Computational models can help predict the nature of the emissive states and the likelihood of fluorescence.
Interactive Table: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description (Dominant Character) |
| S0 → S1 | ~350 | 0.25 | π → π* (HOMO → LUMO) |
| S0 → S2 | ~310 | 0.18 | π → π* (ICT Character) |
| S0 → S3 | ~275 | 0.45 | π → π* (Naphthyridine Localized) |
Nuclear Magnetic Resonance Spectroscopy (Theoretical Chemical Shift Predictions)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. The in silico prediction of ¹H and ¹³C NMR chemical shifts has become a routine and highly accurate computational task. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict chemical shifts with remarkable accuracy, often with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C. d-nb.info
For this compound, theoretical calculations would predict distinct signals for each unique hydrogen and carbon atom. The predicted shifts are influenced by the local electronic environment; for instance, the chlorine atom at the C8 position is expected to deshield the nearby protons and carbons. The nitrogen atoms in the naphthyridine ring also have a significant deshielding effect on adjacent protons. The chemical shifts of the vinyl group protons and carbons would be predicted in their characteristic regions. Comparing these predicted spectra with experimental data is a powerful method for structural verification. d-nb.infoualberta.ca
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Numbering follows standard IUPAC rules for the 1,7-naphthyridine (B1217170) scaffold.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2 | 8.95 | 152.5 | Adjacent to N1, strong deshielding. |
| C3 | - | 135.0 | Attached to vinyl group. |
| C4 | 8.30 | 121.0 | Influenced by N7 and vinyl group. |
| C5 | 7.80 | 120.5 | Standard aromatic region. |
| C6 | 8.70 | 149.0 | Between N7 and C8-Cl, deshielded. |
| C8 | - | 155.0 | Attached to Cl, strong deshielding. |
| C4a | - | 137.0 | Bridgehead carbon. |
| C8a | - | 145.0 | Bridgehead carbon, adjacent to N1. |
| Vinyl Cα | - | 133.0 | Vinyl carbon attached to ring. |
| Vinyl Cβ | - | 118.0 | Terminal vinyl carbon. |
| Vinyl Hα | 6.90 (dd) | - | Complex splitting pattern (geminal, cis, trans couplings). |
| Vinyl Hβ (cis) | 5.60 (dd) | - | Shielded relative to Hα. |
| Vinyl Hβ (trans) | 6.10 (dd) | - | Deshielded relative to cis Hβ. |
Mass Spectrometry (Fragmentation Pathways and Isotopic Patterns)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Predicting the fragmentation pattern helps in interpreting experimental mass spectra. For this compound (MW: 190.63 g/mol ), several key fragmentation pathways can be anticipated based on general principles. libretexts.org
The most prominent feature would be the molecular ion peak (M⁺˙). Due to the presence of a chlorine atom, this peak will be accompanied by an M+2 peak at an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Common fragmentation patterns for aromatic halides include the loss of the halogen atom. youtube.com Therefore, a significant fragment corresponding to the loss of a chlorine radical ([M-Cl]⁺, m/z ≈ 155) is expected. Other likely fragmentations include the loss of the vinyl group ([M-C₂H₃]⁺, m/z ≈ 163) or cleavage of the heterocyclic ring system. youtube.com
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| Predicted m/z | Ion Formula | Description |
| 190 / 192 | [C₁₀H₇ClN₂]⁺˙ | Molecular Ion (M⁺˙) showing 3:1 isotopic pattern for ³⁵Cl/³⁷Cl |
| 163 | [C₈H₄ClN₂]⁺ | Loss of vinyl radical (∙C₂H₃) |
| 155 | [C₁₀H₇N₂]⁺ | Loss of chlorine radical (∙Cl) |
| 128 | [C₈H₆N]⁺ | Loss of Cl and HCN from the molecular ion |
| 91 | [C₇H₅]⁺ | Potential formation of tropylium-like ions after ring cleavage |
X-ray Crystallography for Naphthyridine Derivatives (Methodologies and Interpretation of Solid-State Structures)
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com While a crystal structure for this compound is not publicly available, the methodology and expected results can be described based on studies of related compounds. nih.govnih.gov
The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. eurjchem.com For this compound, SCXRD would confirm the planarity of the naphthyridine ring system. It would also reveal the conformation of the vinyl group relative to the ring. A key aspect of the analysis would be the study of intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules and potential weak C-H···N hydrogen bonds, which dictate the crystal packing. researchgate.net
Interactive Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for such planar molecules. |
| Space Group | P2₁/c | A common centrosymmetric space group. |
| a (Å) | ~8.9 | Unit cell dimension a. researchgate.net |
| b (Å) | ~9.7 | Unit cell dimension b. researchgate.net |
| c (Å) | ~17.7 | Unit cell dimension c. eurjchem.com |
| β (°) | ~95 | Unit cell angle β. |
| Z | 4 | Number of molecules per unit cell. |
| Intermolecular Forces | π-π stacking, C-H···N | Expected packing forces based on similar structures. researchgate.net |
Computational Chemistry and Quantum Mechanical Investigations
Beyond spectroscopy, quantum mechanical investigations provide a deep understanding of the intrinsic electronic properties of this compound. These studies are crucial for predicting its reactivity and potential applications, for instance, in materials science where naphthyridines have been explored as electron-transporting materials. acs.org
Key properties that can be calculated include the energies and distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and chemical stability. The molecular electrostatic potential (MEP) map can be calculated to visualize electron-rich (negative potential, likely near the nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. Other calculable properties include the dipole moment, polarizability, and electron affinity, which are essential for understanding intermolecular interactions and behavior in an electric field. mdpi.com
Interactive Table: Predicted Quantum Chemical Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Highest occupied molecular orbital energy; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.1 eV | Lowest unoccupied molecular orbital energy; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Relates to electronic transitions, kinetic stability, and color. |
| Dipole Moment | ~2.5 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electron Affinity | ~1.9 eV | Energy released when an electron is added; relevant for applications in n-type organic materials. rsc.org |
| Ionization Potential | ~8.0 eV | Energy required to remove an electron; indicates susceptibility to oxidation. |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide range of properties, including electronic structure, molecular geometry, and charge distribution. For this compound, DFT serves as a fundamental tool to unravel its electronic characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyridine ring and the vinyl group, which can participate in π-conjugation. The LUMO, conversely, would likely be distributed over the electron-deficient regions of the heterocyclic system. The presence of the electron-withdrawing chlorine atom and the nitrogen atoms within the naphthyridine core influences the energies of these orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are hypothetical and based on typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to understanding its intermolecular interactions and reactive sites. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, where regions of negative potential (red) indicate electron-rich areas, and regions of positive potential (blue) denote electron-poor areas.
In this compound, the nitrogen atoms of the naphthyridine ring are expected to be regions of high negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions. The hydrogen atoms and the region around the chlorine atom, due to its electronegativity, would exhibit positive electrostatic potential. The vinyl group could show a more complex potential surface due to the π-electron system.
Molecular Geometry Optimization and Conformational Analysis
Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry. DFT-based geometry optimization allows for the calculation of the lowest energy conformation by minimizing the forces on each atom. For this compound, a key aspect of its conformation is the orientation of the vinyl group relative to the naphthyridine plane.
Conformational analysis would involve rotating the vinyl group and calculating the energy at each step to identify the most stable conformer. It is anticipated that a planar or near-planar arrangement, which maximizes π-conjugation between the vinyl group and the naphthyridine ring, would be energetically favorable.
Aromaticity Assessment and Electron Delocalization within the Naphthyridine System
Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. The Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify aromaticity. Negative NICS values inside a ring are indicative of aromatic character, while positive values suggest anti-aromaticity.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectroscopic data.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions. The π-π* transitions, typically of higher intensity, would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n-π* transitions, generally weaker, would involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.
Coordination Chemistry and Supramolecular Assembly of 8 Chloro 3 Vinyl 1,7 Naphthyridine Derivatives
Ligand Properties and Metal Chelation Capabilities
The coordination behavior of 8-Chloro-3-vinyl-1,7-naphthyridine is fundamentally dictated by the inherent features of the 1,7-naphthyridine (B1217170) core and the electronic influence of its chloro and vinyl substituents.
N-Donation Sites within the 1,7-Naphthyridine Ring
The 1,7-naphthyridine skeleton possesses two nitrogen atoms, N1 and N7, which serve as potential coordination sites. The syn-disposition of the lone pairs on these nitrogen atoms in the uncomplexed ligand makes the 1,7-naphthyridine scaffold an ideal candidate for acting as a chelating ligand, capable of binding to a single metal center to form a strained four-membered ring. However, it more commonly functions as a bridging ligand, coordinating to two different metal centers, thereby facilitating the formation of bimetallic or polymetallic assemblies. This bridging capability is a key feature in the design of dinucleating ligands that can bring two metal ions into close proximity, potentially enabling cooperative effects in catalysis or the formation of metal-metal bonds.
Influence of Chloro and Vinyl Substituents on Ligand Behavior
The electronic properties of the 1,7-naphthyridine ring, and consequently its behavior as a ligand, are significantly modulated by the presence of the chloro and vinyl substituents.
The chloro group at the 8-position is an electron-withdrawing group due to its inductive effect. This withdrawal of electron density from the naphthyridine ring system lowers the energy of the nitrogen lone pair orbitals, thereby reducing the basicity of the nitrogen donor atoms. A decrease in basicity generally leads to weaker metal-ligand bonds. However, the electron-withdrawing nature of the chloro group can also enhance the π-acceptor properties of the ligand. This allows for stronger back-bonding from electron-rich metal centers to the ligand's π* orbitals, which can stabilize low-valent metal complexes.
The vinyl group at the 3-position can exhibit both electron-donating and electron-withdrawing properties, depending on the nature of the interaction. Through resonance, the vinyl group can donate π-electron density to the naphthyridine ring, which would increase the basicity of the nitrogen atoms and strengthen the σ-donor character of the ligand. Conversely, the vinyl group can also act as a π-acceptor, particularly when coordinated to a metal center, by delocalizing electron density from the metal into its own π* orbitals. This dual electronic nature adds a layer of complexity to the ligand's behavior and can be exploited to fine-tune the electronic properties of the resulting metal complexes.
Furthermore, the vinyl group provides an additional site for potential reactivity or secondary coordination. The double bond of the vinyl group can, in some cases, coordinate to a metal center in a η²-fashion, leading to more complex coordination modes. It also offers a handle for post-complexation modification through reactions such as polymerization or click chemistry, enabling the construction of larger supramolecular architectures.
The interplay of the electron-withdrawing chloro group and the electronically flexible vinyl group on the 1,7-naphthyridine framework suggests that this compound is a versatile ligand capable of forming a wide range of coordination compounds with unique electronic and structural features.
Synthesis and Characterization of Metal Complexes
The versatile coordination capabilities of this compound allow for the synthesis of a variety of metal complexes, including those with transition metals and main group elements.
Transition Metal Complexes (e.g., Copper(I) Complexes)
Copper(I) complexes are of particular interest due to their applications in catalysis, materials science, and bioinorganic chemistry. The reaction of this compound with a suitable copper(I) precursor, such as [Cu(CH₃CN)₄]PF₆ or CuI, is expected to yield a range of complexes depending on the stoichiometry and reaction conditions.
Given the bridging nature of the 1,7-naphthyridine scaffold, the formation of bimetallic copper(I) complexes is highly probable. For instance, a likely product would be a dinuclear complex of the type [Cu₂(μ-L)X₂], where L is the this compound ligand and X is a halide or another coordinating anion. In such a structure, the naphthyridine ligand would bridge the two copper(I) centers. The coordination geometry around each copper(I) ion would likely be tetrahedral, a common geometry for d¹⁰ metal ions.
The synthesis of these complexes would typically be carried out in an inert atmosphere due to the air-sensitivity of many copper(I) compounds. Characterization would rely on a combination of techniques including X-ray crystallography to determine the solid-state structure, NMR spectroscopy to probe the solution-state structure, and elemental analysis to confirm the stoichiometry.
| Complex Type | Expected Metal | Potential Structure |
| Dinuclear Halide Bridged | Copper(I) | [Cu₂(μ-8-Cl-3-vinyl-1,7-npy)X₂] |
| Mononuclear | Copper(I) | [Cu(8-Cl-3-vinyl-1,7-npy)(PPh₃)₂]⁺ |
Main Group Metal Complexes
The coordination chemistry of 1,7-naphthyridine derivatives is not limited to transition metals. Main group elements, such as those from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb), can also form stable complexes with N-heterocyclic ligands.
The reaction of this compound with main group metal halides or organometallic precursors could lead to the formation of Lewis acid-base adducts. For example, reaction with a tin(IV) halide like SnCl₄ could result in a mononuclear complex where the naphthyridine ligand coordinates to the tin center. The geometry around the tin atom in such a complex would likely be octahedral.
The synthesis of these main group metal complexes would involve the direct reaction of the ligand with the metal salt in an appropriate solvent. Characterization techniques would be similar to those used for transition metal complexes, with multinuclear NMR (e.g., ¹¹⁹Sn NMR) being particularly useful for characterizing complexes of elements like tin.
| Complex Type | Expected Metal | Potential Structure |
| Lewis Acid-Base Adduct | Tin(IV) | [SnCl₄(8-Cl-3-vinyl-1,7-npy)] |
| Organometallic Complex | Gallium(III) | [GaMe₂(μ-8-Cl-3-vinyl-1,7-npy)]₂ |
Spectroscopic and Electronic Properties of Coordination Compounds
The spectroscopic and electronic properties of the metal complexes of this compound are a direct consequence of the nature of the metal-ligand interactions.
UV-Visible Spectroscopy: The electronic absorption spectra of these complexes are expected to be dominated by ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) bands. The π-π* transitions are inherent to the naphthyridine ring and will be shifted upon coordination to a metal center. The MLCT bands, which involve the transfer of an electron from a filled metal d-orbital to an empty π* orbital of the ligand, are particularly important as they can give rise to the color of the complex and are sensitive to the electronic environment of both the metal and the ligand. The electron-withdrawing chloro substituent is expected to lower the energy of the ligand's π* orbitals, leading to a red-shift (lower energy) of the MLCT bands compared to complexes with unsubstituted naphthyridine ligands.
Luminescence: Many copper(I) and some main group metal complexes with N-heterocyclic ligands are known to be luminescent. The emission properties are often derived from the decay of an excited state, typically a triplet MLCT state. The quantum yield and emission wavelength of the luminescence can be tuned by modifying the ligand structure. The presence of the chloro and vinyl groups on the 1,7-naphthyridine ring will influence the energy of the excited state and the rate of non-radiative decay processes, thereby affecting the luminescence color and intensity.
Electrochemical Properties: Cyclic voltammetry can be used to probe the redox properties of the metal complexes. The oxidation and reduction potentials of the complexes provide information about the stability of different oxidation states of the metal and the electronic influence of the ligand. For example, the electron-withdrawing nature of the this compound ligand is expected to make the metal center more difficult to oxidize (i.e., a higher oxidation potential) compared to complexes with more electron-donating ligands.
| Spectroscopic Technique | Expected Observations | Information Gained |
| UV-Visible Spectroscopy | π-π* transitions, MLCT bands | Electronic structure, metal-ligand interactions |
| Luminescence Spectroscopy | Emission from MLCT excited states | Photophysical properties, potential for applications in lighting and sensing |
| Cyclic Voltammetry | Reversible or irreversible redox waves | Redox potentials, stability of different oxidation states |
Photoinduced Isomerization in Metal Complexes
Photoinduced isomerization is a phenomenon observed in certain metal complexes containing ligands with photoresponsive moieties, such as a vinyl group. While specific research on the photoinduced isomerization of this compound complexes is not extensively documented, studies on analogous vinyl-1,8-naphthyridine derivatives complexed with copper(I) have shown that these systems can undergo structural changes upon irradiation with light, for instance at a wavelength of 365 nm. nih.gov This process typically involves the reversible transformation of the vinyl group between its cis and trans configurations. The isomerization can lead to significant changes in the spectroscopic and photophysical properties of the metal complex, making them potentially useful in the development of molecular switches and photosensors.
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Metal-to-Ligand Charge Transfer (MLCT) is a key electronic transition in many coordination complexes, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.org These transitions are often responsible for the intense colors of many transition metal complexes and are fundamental to their photophysical and photochemical behavior. libretexts.org
In complexes of this compound, MLCT transitions would involve the excitation of an electron from a d-orbital of the metal to a π* anti-bonding orbital of the naphthyridine ligand. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. rsc.org For instance, the electron-withdrawing chloro group and the π-system of the vinyl group on the 1,7-naphthyridine ring can influence the energy of the ligand's π* orbitals and thus the energy of the MLCT transition.
Quantum chemical calculations on related dinuclear copper(I) complexes of a vinyl-1,8-naphthyridine derivative have demonstrated the presence of distinct MLCT transitions. nih.gov These transitions can be tuned by modifying the ligand structure, which in turn affects the electronic properties of the complex. nih.gov
Energy and Electron Transfer Processes in Coordination Spheres
The coordination of this compound to metal centers can facilitate a variety of energy and electron transfer processes. Following an MLCT event, the excited state of the complex can relax through several pathways, including radiative decay (phosphorescence or fluorescence) or non-radiative decay. Non-radiative pathways can involve energy transfer to other components of a supramolecular assembly or electron transfer to or from other molecules in the system.
The design of coordination complexes with specific energy and electron transfer properties is a significant area of research. For example, by carefully selecting the metal and ligand, it is possible to create complexes that can act as photosensitizers, where light absorption by the complex leads to an energy transfer process that initiates a chemical reaction in a substrate molecule. Alternatively, the excited complex can engage in photoinduced electron transfer, either accepting or donating an electron, which is a fundamental process in artificial photosynthesis and photoredox catalysis.
Supramolecular Architectures and Self-Assembly Processes
The formation of well-defined supramolecular structures through the self-assembly of molecular components is a powerful strategy for creating functional materials. The this compound scaffold is well-suited for the construction of such architectures due to its ability to engage in various non-covalent interactions.
Role of Intermolecular Interactions (e.g., Stacking Interactions, Hydrogen Bonding)
The planar aromatic structure of the 1,7-naphthyridine core promotes π-π stacking interactions, where the electron clouds of adjacent molecules interact favorably. These stacking interactions are a significant driving force in the self-assembly of naphthyridine-containing systems in the solid state and in solution.
Furthermore, while the 1,7-naphthyridine core itself does not have traditional hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of hydrogen bonds with suitable donor molecules, such as water or alcohols, which can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architecture. The vinyl and chloro substituents can also influence the packing of the molecules in the solid state through weaker van der Waals interactions.
Design Principles for Self-Assembled Systems
The design of self-assembling systems based on this compound derivatives involves the strategic placement of functional groups to control the directionality and strength of intermolecular interactions. By modifying the substituents on the naphthyridine ring, it is possible to tune the electronic properties and steric profile of the molecule, thereby influencing the geometry of the resulting supramolecular assembly.
For instance, the introduction of hydrogen-bonding groups or complementary donor-acceptor moieties can lead to the formation of specific and predictable supramolecular patterns. The coordination of metal ions to the naphthyridine units can also be used as a powerful tool to direct the assembly of discrete multi-component structures or extended coordination polymers with desired topologies and properties.
Mechanistic Studies and Advanced Functional Applications Excluding Clinical/therapeutic
Theoretical Mechanistic Investigations of Reactions Involving 8-Chloro-3-vinyl-1,7-naphthyridine
Theoretical mechanistic investigations into the reactions of this compound are crucial for understanding its reactivity and predicting its behavior in various chemical transformations. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the general principles governing chloro-substituted and vinyl-substituted azaaromatic compounds.
The chlorine atom at the 8-position acts as a leaving group in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the naphthyridine ring system facilitates such reactions. Theoretical studies on similar chloro-substituted azaaromatics often employ computational methods like Density Functional Theory (DFT) to model reaction pathways and transition states. These studies can elucidate the energetics of substitution and help in selecting appropriate nucleophiles and reaction conditions.
The vinyl group at the 3-position is susceptible to a variety of reactions, including electrophilic addition, radical addition, and participation in pericyclic reactions. Theoretical models can predict the regioselectivity and stereoselectivity of these reactions. For instance, the addition of electrophiles would likely proceed via a cationic intermediate, and the stability of this intermediate can be assessed computationally. Furthermore, the vinyl group can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. Mechanistic studies of these reactions on similar vinyl-substituted systems have provided insights into the catalytic cycles and the role of ligands in promoting efficient transformations.
A study on vinyl bromides has shown a novel reactivity pattern involving cine-substitution via palladium-catalyzed C-N coupling followed by a Michael addition, a pathway that could be theoretically explored for this compound. organic-chemistry.org
Exploration in Materials Science
The unique electronic and photophysical properties of the 1,7-naphthyridine (B1217170) scaffold suggest that this compound could be a valuable building block in materials science.
The concept of using molecules as components in electronic circuits has driven significant research into molecular switches. These are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light. The vinyl group in this compound is a key feature that could enable such functionality.
Photoinduced isomerization is a common mechanism for molecular switches. rsc.orgbeilstein-journals.org For instance, the cis-trans isomerization of a double bond can lead to significant changes in molecular geometry and electronic properties. beilstein-journals.org A study on vinyl-1,8-naphthyridine derivatives demonstrated that these molecules can undergo photoinduced isomerization upon irradiation with UV light. nih.gov This suggests that this compound could exhibit similar behavior, potentially allowing it to function as a light-gated molecular switch. The chlorine atom could further modulate the electronic properties of the different isomeric states. The development of such molecular switches is a critical step towards the realization of molecular-scale logic gates and memory elements. nih.gov
Naphthyridine derivatives are known for their luminescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs). researchgate.net The 1,7-naphthyridine core, in particular, can serve as a scaffold for designing fluorescent materials. The emission properties can be tuned by introducing different substituents.
The combination of the 1,7-naphthyridine core with a vinyl group in this compound could lead to materials with interesting photophysical properties. The vinyl group can extend the π-conjugation of the system, which often results in a red-shift of the absorption and emission spectra. The chlorine atom can also influence the luminescent properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence.
Studies on other naphthyridine derivatives have shown that they can exhibit high fluorescence quantum yields. researchgate.net For example, 1,6-naphthyridin-7(6H)-ones have been described as having powerful fluorescence properties suitable for luminescent devices. rsc.org This body of research suggests that this compound and its derivatives are promising candidates for the development of new photoactive and luminescent materials for various optoelectronic applications.
Computational Biointeractions and Ligand-Target Studies
While this article excludes clinical applications, the use of this compound in computational studies to understand ligand-target interactions is a significant area of non-clinical research. These in silico methods are fundamental to rational drug design and understanding biological processes at a molecular level.
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are likely to bind to a biological target, such as a protein or nucleic acid. For 1,7-naphthyridine analogues, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their inhibitory activity against specific enzymes. nih.gov These models use calculated molecular descriptors to establish a mathematical relationship between the chemical structure and the biological activity. nih.gov Such methodologies could be applied to a virtual library of derivatives of this compound to prioritize compounds for synthesis and further testing.
Molecular docking is another powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.
Molecular docking simulations can provide detailed insights into the binding energies and interaction modes of a ligand with its target. The binding energy is a calculated value that estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex.
The analysis of interaction modes reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: The nitrogen atoms in the 1,7-naphthyridine ring can act as hydrogen bond acceptors.
π-π stacking: The aromatic naphthyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's binding site.
Hydrophobic interactions: The vinyl group and the aromatic ring system can participate in hydrophobic interactions.
Halogen bonding: The chlorine atom can potentially form halogen bonds with electron-donating atoms in the binding site.
A study on 1,7-naphthyridine analogues identified hydrogen bonding, pi-pi interactions, and pi-cation interactions as key factors in their binding to the PIP4K2A receptor. nih.gov By understanding these interactions for derivatives of this compound, researchers can rationally design modifications to improve binding affinity and selectivity.
Structure-Activity Relationship (SAR) at a Theoretical Level
The structure-activity relationship (SAR) of 1,7-naphthyridine derivatives, including compounds structurally related to this compound, has been investigated through computational and theoretical models to elucidate the key molecular features governing their biological activity. These studies are crucial for the rational design of new, more potent, and selective agents for various molecular targets.
Theoretical SAR studies on related naphthyridine scaffolds have highlighted the importance of specific nitrogen atoms within the fused ring system for establishing key hydrogen bonds with the hinge region of kinase domains. acs.org The substitution pattern on the naphthyridine ring system is a key determinant of activity and selectivity.
Design of Probes for Fundamental Biological Processes (Mechanistic Level)
The 1,7-naphthyridine scaffold serves as a valuable framework for the design of chemical probes to investigate fundamental biological processes at a mechanistic level. These probes are instrumental in studying the function and regulation of specific cellular targets, such as kinases, which are often implicated in disease pathways.
The design of such probes often involves the strategic modification of the 1,7-naphthyridine core to achieve high potency and selectivity for the target of interest. For example, potent and highly selective inhibitors of the kinase PIP4K2A, namely BAY-091 and BAY-297, have been developed based on the 1,7-naphthyridine structure. acs.orgnih.gov These compounds serve as valuable chemical probes to explore the signaling pathways involving PIP4K2A and its role in pathophysiological conditions. acs.orgnih.gov The development of these probes was guided by high-throughput screening and subsequent structure-based optimization. nih.gov
Similarly, naphthyridine-based inhibitors have been synthesized to create potent and cell-active chemical probes for casein kinase 2 (CK2). acs.org The design of these probes focuses on achieving exquisite selectivity to enable the precise interrogation of CK2-mediated biological events. A key aspect of probe design is the development of a structurally related but inactive control compound. This negative control, which often lacks a crucial binding element like a hinge-binding nitrogen atom, is essential for validating that the observed biological effects are due to the specific inhibition of the target and not off-target effects. acs.org
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of naphthyridine cores has traditionally relied on classic reactions like the Skraup or Friedländer reactions, which can involve harsh conditions or hazardous reagents. nih.gov Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 8-Chloro-3-vinyl-1,7-naphthyridine and its derivatives. These efforts will prioritize atom economy, reduced environmental impact, and milder reaction conditions.
Key areas for development include:
Catalyst-Free and Benign Solvent Systems: Research into one-pot, three-component domino reactions in environmentally friendly solvents like ethanol (B145695) has shown success for other naphthyridine isomers and presents a promising avenue. rsc.org
Water-Based Synthesis: The Friedländer reaction, a cornerstone of naphthyridine synthesis, has been successfully performed in water for related 1,8-naphthyridines, suggesting a viable green alternative to traditional methods. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reactions and improving yields under eco-friendly conditions, as demonstrated in the synthesis of 2,6-naphthyridines. This method could significantly shorten reaction times for the synthesis of the 1,7-naphthyridine (B1217170) core.
Ionic Liquid Catalysis: Basic ionic liquids have been employed as recyclable green solvents and catalysts for Friedländer reactions to produce 1,8-naphthyridines, a strategy that could be adapted for the 1,7-isomer. nih.gov
| Sustainable Strategy | Description | Potential Application to this compound | Reference |
| Friedländer Reaction in Water | Utilizes water as the reaction solvent to perform the cyclization, reducing reliance on organic solvents. | Synthesis of the core 8-chloro-1,7-naphthyridine (B76041) structure from an appropriately substituted aminopyridine. | rsc.org |
| Catalyst-Free Domino Reaction | A one-pot synthesis involving multiple bond-forming events in a benign solvent like ethanol without a catalyst. | A multi-component approach could potentially construct the substituted naphthyridine ring system in a single, efficient step. | rsc.org |
| Microwave-Promoted Synthesis | Employs microwave dielectric heating to accelerate chemical reactions, often leading to higher yields and cleaner products. | Could be applied to various steps, from the initial cyclization to the introduction of the vinyl group, to improve efficiency. | |
| Ionic Liquid Catalysis | Uses ionic liquids as both solvent and catalyst, which can often be recovered and reused. | Formation of the naphthyridine ring via a Friedländer-type condensation with improved recyclability. | nih.gov |
Exploration of Unexpected Reactivity Patterns
The reactivity of the 1,7-naphthyridine system is influenced by its two nitrogen atoms, which create electron-deficient regions, and by its substituents. The chloro and vinyl groups on this compound are expected to be key handles for chemical modification, but their interplay could lead to unexpected reactivity.
Future research should investigate:
Selective Functionalization: The vinyl group is a prime site for addition reactions, while the chloro group can be displaced via nucleophilic aromatic substitution. nih.gov A key challenge is to achieve selectivity and to understand how these groups electronically influence other positions on the ring system, potentially enabling direct C-H functionalization at unforeseen sites.
Tandem and Cascade Reactions: Designing reactions where modification of one functional group triggers a subsequent transformation within the molecule could provide rapid access to complex derivatives. For instance, an initial reaction at the vinyl group could alter the electronic properties of the ring and facilitate a subsequent cyclization or substitution.
Novel Cross-Coupling Strategies: While Suzuki and Heck couplings are established methods for functionalizing halogenated naphthyridines, nih.gov there is an opportunity to explore more advanced cross-coupling reactions. The development of highly reactive intermediates, such as naphthyridine-ditriflates which allow for rapid one-pot difunctionalization, provides a template for future work. acs.orgacs.org Applying such a strategy could allow for sequential or one-pot replacement of the chloro group and activation of other positions on the ring.
Advanced Computational Modeling for Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of heterocyclic compounds. rsc.orgresearchgate.netias.ac.in For this compound, advanced computational modeling can provide critical insights that guide synthetic efforts and material design.
Emerging areas of focus include:
Predicting Reactivity and Mechanisms: DFT calculations can map the electron density of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This can help rationalize observed reactivity and predict the outcomes of new reactions, including reaction mechanisms for complex transformations. ias.ac.in
Simulating Spectroscopic and Electronic Properties: Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra and other spectroscopic properties, which is crucial for designing molecules with specific optical characteristics. ias.ac.inrsc.org Such calculations can also determine frontier molecular orbital (FMO) energy gaps and hyperpolarizability, identifying potential for non-linear optical (NLO) applications. rsc.orgrsc.org
Structure-Property Relationships: By computationally modeling a series of virtual derivatives of this compound, it is possible to establish quantitative structure-activity relationships (QSAR) that link specific structural modifications to desired electronic or functional properties. researchgate.net
| Computational Method | Predicted Property | Relevance to this compound | Reference |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction mechanisms, electronic properties. | Guiding synthetic strategy by predicting reactive sites; understanding structure-activity relationships. | researchgate.netias.ac.inresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra, excitation energies, non-linear optical (NLO) parameters. | Designing chromophores for optical applications; predicting hyperpolarizability for materials science. | rsc.orgrsc.org |
| Molecular Dynamics (MD) Simulations | Conformational stability, intermolecular interactions in solution or solid state. | Understanding how the molecule interacts with other molecules in hybrid systems or biological targets. | rsc.org |
Integration into Hybrid Material Systems
The distinct functional groups of this compound make it an attractive building block for advanced functional materials. Its rigid, aromatic core, coupled with a polymerizable vinyl group and a site for metal coordination (naphthyridine nitrogens), opens up numerous possibilities.
Future research directions include:
Polymer and Copolymer Synthesis: The vinyl group can be readily polymerized via standard methods to create novel polymers where the naphthyridine unit is either a pendant group or part of the main chain. This could lead to materials with unique optical, thermal, or conductive properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the 1,7-naphthyridine core can act as ligands, coordinating to metal ions to form extended structures like MOFs. These materials could be explored for applications in gas storage, catalysis, or sensing.
Functional Nanostructures: Inspired by work on other naphthyridine-based systems, this compound could serve as a monomer unit for the construction of complex supramolecular assemblies, such as helical foldamers or macrocycles. acs.org These nanostructures could have applications in molecular recognition and transport.
Corrosion Inhibitors: Naphthyridine derivatives have been successfully used to create ionic liquid-based corrosion inhibitors. nih.gov The this compound scaffold could be similarly functionalized to develop new protective agents for metal surfaces.
Synergistic Approaches Combining Synthesis, Computation, and Functional Studies
The most impactful future research will emerge from an integrated approach that combines the aforementioned areas. A synergistic workflow where computational predictions guide synthetic efforts, and where experimental results provide feedback to refine theoretical models, will accelerate discovery.
An ideal integrated research program would:
Begin with Computation: Use DFT and TD-DFT to model the electronic properties of this compound and predict its reactivity and potential for specific applications (e.g., NLO materials). rsc.orgrsc.org
Guide Sustainable Synthesis: Based on computational insights, design and execute novel, sustainable synthetic routes to the target molecule and its derivatives. rsc.org
Conduct Experimental Validation: Empirically test the predicted reactivity patterns and explore new transformations. acs.org This involves characterizing all new compounds thoroughly.
Fabricate and Test Materials: Use the synthesized compounds as building blocks for hybrid materials (polymers, MOFs) and evaluate their functional properties (e.g., optical response, conductivity, catalytic activity). nih.govacs.org
Refine Models: Feed the experimental data back into the computational models to improve their predictive accuracy, creating a closed loop of discovery and optimization. This approach has been successfully used to connect synthesis with molecular docking and biological evaluation in related systems. rsc.org
By embracing these future directions, the scientific community can fully exploit the chemical richness of this compound, paving the way for new discoveries in synthetic chemistry, computational science, and materials engineering.
Q & A
Q. What are the established synthetic routes for 8-Chloro-3-vinyl-1,7-naphthyridine, and how can reaction parameters be optimized for high yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the vinyl group at position 3 of the naphthyridine core. For example, Suzuki-Miyaura coupling with vinyl boronic acids under inert atmospheres (e.g., nitrogen) at 80–100°C achieves moderate yields (40–60%). Catalysts like Pd(PPh₃)₄ and ligands such as XPhos improve efficiency . Hydrogenation or halogenation steps may precede coupling to install the chlorine substituent at position 8 . Key parameters to optimize include temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF). Purity is enhanced via recrystallization in toluene or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity:
- ¹H NMR : Vinyl protons appear as doublets (δ 5.2–6.8 ppm, J = 10–16 Hz), while aromatic protons in the naphthyridine ring resonate between δ 7.5–9.0 ppm .
- ¹³C NMR : The chlorine atom at C8 causes deshielding (~δ 140–150 ppm for C8).
High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 205.05 for C₁₀H₇ClN₂). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. How does the presence of the vinyl group influence the compound’s stability under standard laboratory conditions?
- Methodological Answer : The vinyl group introduces reactivity toward light and oxygen, necessitating storage in amber vials under argon. Stabilizers like tert-butylcatechol (TBC, 0.1–1.0% w/w) prevent polymerization . Thermal stability assays (TGA/DSC) show decomposition above 200°C. For long-term storage, lyophilization or dissolution in anhydrous DMSO is recommended .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) favors position 5 due to electron-donating effects of the vinyl group at C3. Density Functional Theory (DFT) calculations reveal lower activation energy at C5 (ΔG‡ ~25 kcal/mol) compared to C6 (ΔG‡ ~32 kcal/mol). Nitration with HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (70–80%), confirmed by X-ray crystallography . Competing pathways (e.g., halogen migration) are minimized by controlling reaction time and stoichiometry.
Q. How can computational modeling predict binding affinities of this compound to biological targets like bacterial enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) assess interactions with targets (e.g., DNA gyrase). The chlorine atom at C8 forms hydrophobic contacts with Val96 and Ile90 residues (binding energy: −9.2 kcal/mol), while the vinyl group at C3 stabilizes π-π stacking with Phe84 . Free-energy perturbation (FEP) calculations refine affinity predictions, correlating with in vitro IC₅₀ values (e.g., 15 µM for E. coli gyrase inhibition) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) arise from variations in efflux pump expression. Use isogenic bacterial strains (e.g., E. coli BW25113 ΔacrB) to isolate compound efficacy . Synergy studies with efflux inhibitors (e.g., PAβN) clarify mechanisms. For inconsistent cytotoxicity data (e.g., cancer vs. normal cells), standardized assays (MTT, ATP-luciferase) under hypoxia/normoxia are critical .
Methodological Resources
| Parameter | Value/Technique | Reference ID |
|---|---|---|
| Optimal Coupling Catalyst | Pd(PPh₃)₄ (5 mol%), XPhos (10 mol%) | |
| Stabilization Method | 0.5% TBC in anhydrous DMSO | |
| DFT Calculation Software | Gaussian 16 (B3LYP/6-31G*) | |
| Docking Validation Metric | RMSD < 2.0 Å (crystal vs. predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
